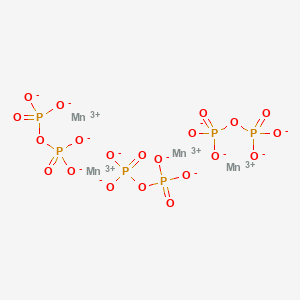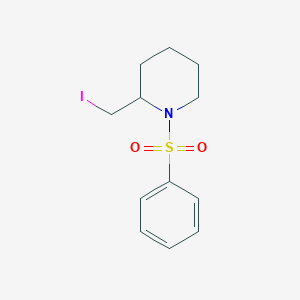![molecular formula C13H18 B14505840 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene CAS No. 64738-80-3](/img/structure/B14505840.png)
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8-Trimethylbicyclo[332]deca-2,7,9-triene is a bicyclic hydrocarbon with a unique structure characterized by three methyl groups attached to a bicyclo[332]deca-2,7,9-triene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the behavior of bicyclic hydrocarbons.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and eliciting various effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
- Tricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 7-Azabicyclo[4.2.2]deca-2,4,9-triene
Uniqueness
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene is unique due to the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar bicyclic compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
64738-80-3 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2,5,8-trimethylbicyclo[3.3.2]deca-2,7,9-triene |
InChI |
InChI=1S/C13H18/c1-10-4-7-13(3)8-5-11(2)12(10)6-9-13/h4-6,9,12H,7-8H2,1-3H3 |
Clé InChI |
UZARFXBPXGBXDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2(CC=C(C1C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


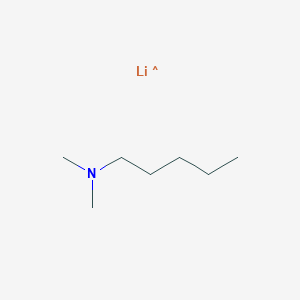

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
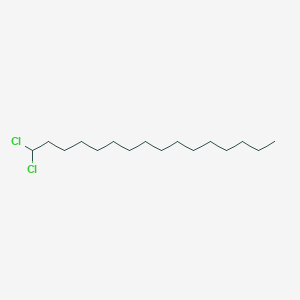
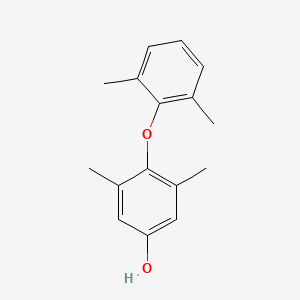
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

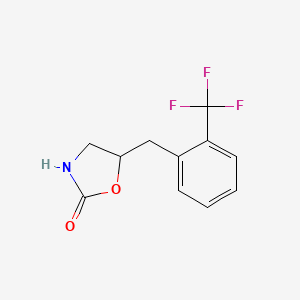
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
